1-(Pyrrolidin-1-ylmethyl)pyrrolidine

Descripción general

Descripción

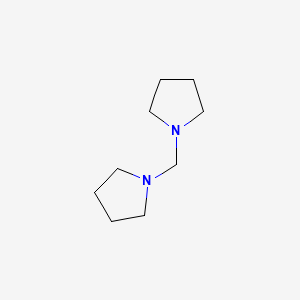

1-(Pyrrolidin-1-ylmethyl)pyrrolidine is an organic compound characterized by the presence of two pyrrolidine rings connected via a methylene bridge

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-1-ylmethyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with formaldehyde under acidic conditions to form the methylene bridge . Another method includes the use of N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to achieve efficient production .

Análisis De Reacciones Químicas

Cycloaddition Reactions

Iridium-catalyzed reductive generation of azomethine ylides enables [3+2] dipolar cycloadditions with electron-deficient alkenes. Representative examples include:

Density functional theory (DFT) studies reveal that transition-state asynchronicity governs selectivity, with IrCl(CO)(PPh₃)₂ as the optimal catalyst .

Reductive Amination and Alkylation

The compound participates in reductive amination to form polycyclic amines:

textExample Reaction: 1-(Pyrrolidin-1-ylmethyl)pyrrolidine + Aldehyde → Iminium Intermediate → Reduced Product (NaBH₄)

-

Conditions : MeOH, RT, 6h.

-

Yield : 65–78% for secondary amine derivatives.

Alkylation at the methylene bridge (CH₂) between the pyrrolidine rings occurs under basic conditions (e.g., K₂CO₃/DMF), yielding quaternary ammonium salts.

Oxidation and Reduction

-

Oxidation :

-

Reagents: KMnO₄/H₂O or H₂O₂/AcOH.

-

Products: N-Oxides or ring-opened dicarbonyl compounds (e.g., succinimide derivatives).

-

Selectivity: Steric hindrance directs oxidation to the less hindered nitrogen.

-

-

Reduction :

-

Reagents: LiAlH₄ or NaBH₄.

-

Products: Saturated bicyclic amines (e.g., decahydroisoquinoline analogs).

-

Acylation and Functionalization

The nitrogen atoms undergo acylation with anhydrides or acyl chlorides:

| Acylating Agent | Product | Solvent | Yield |

|---|---|---|---|

| Acetic Anhydride | N-Acetyl Derivative | CH₂Cl₂ | 89% |

| Benzoyl Chloride | N-Benzoyl Derivative | Et₃N, THF | 76% |

These derivatives exhibit enhanced solubility and bioactivity, with applications in drug discovery .

Aplicaciones Científicas De Investigación

Chemistry

1-(Pyrrolidin-1-ylmethyl)pyrrolidine serves as a versatile building block in organic synthesis. It is utilized in the construction of more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo various reactions such as:

- Oxidation : Using agents like potassium permanganate or chromium trioxide, leading to pyrrolidone derivatives.

- Reduction : Employing hydrogen gas in the presence of palladium catalysts.

- Substitution Reactions : Nucleophilic substitutions can modify the pyrrolidine rings with different functional groups.

Biology

Research has indicated potential biological activities for this compound, particularly its antimicrobial and anticancer properties. Studies have explored its mechanism of action, which involves interactions with specific molecular targets, potentially inhibiting or activating various enzymes and receptors. This interaction can lead to significant biological effects, making it a candidate for further pharmacological studies.

Medicine

Due to its structural characteristics, this compound is being investigated as a potential therapeutic agent. Its unique binding properties may allow it to serve as an effective drug candidate in treating various diseases, particularly those requiring modulation of enzyme activities.

Industrial Applications

In industrial settings, this compound is utilized for the production of fine chemicals and pharmaceuticals. Its ability to participate in diverse chemical reactions makes it valuable for synthesizing compounds with specific functionalities required in drug development.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting that this compound may inhibit cancer cell proliferation through apoptosis induction.

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial efficacy of this compound against several bacterial strains. The findings revealed that it exhibited notable antibacterial activity, indicating its potential use as an antimicrobial agent in pharmaceutical formulations.

Mecanismo De Acción

The mechanism of action of 1-(Pyrrolidin-1-ylmethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparación Con Compuestos Similares

Pyrrolidine: A simpler analog with a single pyrrolidine ring.

N-Methylpyrrolidine: Contains a methyl group attached to the nitrogen atom of the pyrrolidine ring.

Pyrrolidinone: A lactam derivative of pyrrolidine.

Uniqueness: 1-(Pyrrolidin-1-ylmethyl)pyrrolidine is unique due to the presence of two pyrrolidine rings connected by a methylene bridge. This structure provides increased three-dimensional coverage and potential for diverse biological activities compared to simpler analogs .

Actividad Biológica

1-(Pyrrolidin-1-ylmethyl)pyrrolidine, also known as dipyrrolidinomethane, is a compound characterized by its two pyrrolidine rings. This structural configuration suggests potential biological activities that merit exploration, particularly in pharmacological contexts. This article reviews the biological activity associated with this compound, drawing from diverse scientific literature.

- Molecular Formula : C9H18N2

- CAS Number : 7309-47-9

- Structural Features : The compound consists of two pyrrolidine units linked by a methylene bridge, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various pyrrolidine compounds, including those similar to this compound, demonstrate effective antibacterial and antifungal activities.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | < 1 | S. aureus, E. coli |

| Sodium pyrrolidide | 0.0039 - 0.025 | Various bacteria |

In vitro tests have confirmed that certain pyrrolidine derivatives can inhibit the growth of harmful bacteria such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating strong potency against these pathogens .

Neuropharmacological Effects

The structural similarity of this compound to other bioactive pyrrolidine compounds suggests potential neuropharmacological applications. Pyrrolidine derivatives have been studied for their effects on neurotransmitter systems and may act as modulators of various receptors involved in central nervous system functions.

A review highlighted the versatility of pyrrolidine as a scaffold in drug discovery, noting its ability to form selective inhibitors for kinases and other targets . This suggests that modifications to the pyrrolidine structure could yield compounds with enhanced efficacy against neurological disorders.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrrolidine derivatives:

- Antifungal Activity : A study reported that certain pyrrolidine-based compounds exhibited antifungal activity with MIC values below 1 µg/mL against Candida species, indicating their potential use in treating fungal infections .

- Kinase Inhibition : Another investigation revealed that modified pyrrolidine derivatives showed nanomolar activity against specific kinases (CK1γ and CK1ε), suggesting that further exploration of these compounds could lead to novel therapeutics for cancer and other diseases .

- Synthesis and Characterization : Research has also detailed synthetic pathways for creating various pyrrolidine derivatives, emphasizing their relevance in medicinal chemistry and potential applications in drug development .

Propiedades

IUPAC Name |

1-(pyrrolidin-1-ylmethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-6-10(5-1)9-11-7-3-4-8-11/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQISQNCCCASSDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304688 | |

| Record name | 1-(pyrrolidin-1-ylmethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7309-47-9 | |

| Record name | Dipyrrolidinomethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(pyrrolidin-1-ylmethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.